(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine
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Overview
Description
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine is a chiral organoselenium compound. It features a selenazole ring, which is a five-membered heterocyclic structure containing selenium. The presence of selenium in its structure makes it an interesting compound for various scientific research applications due to selenium’s unique chemical properties and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a selenium-containing reagent under acidic or basic conditions to form the selenazole ring. The stereochemistry of the compound is controlled by using chiral catalysts or chiral auxiliaries during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used .
Scientific Research Applications
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound may target specific enzymes or proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-ethyl-5-methyloctane: A structurally similar compound but lacks the selenium atom.
(4R,5R)-1-alkyl-4-(4’-nitrophenyl)-1-azonium-3,7-dioxabicyclo[3.3.0]octane halides: Similar in stereochemistry but different in functional groups and overall structure .
Uniqueness
The presence of selenium in (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine distinguishes it from other similar compounds. Selenium imparts unique chemical reactivity and biological activity, making this compound valuable for various applications.
Properties
CAS No. |
804552-44-1 |
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Molecular Formula |
C6H12N2Se |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine |
InChI |
InChI=1S/C6H12N2Se/c1-3-5-4(2)8-6(7)9-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5+/m0/s1 |
InChI Key |
KGDKLNPRYLLBRV-CRCLSJGQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](N=C([Se]1)N)C |
Canonical SMILES |
CCC1C(N=C([Se]1)N)C |
Origin of Product |
United States |
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